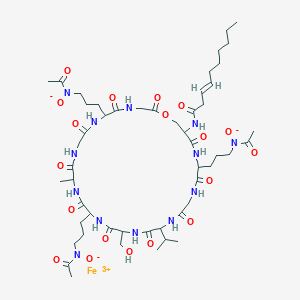

Ferrocin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ferrocin A, also known as this compound, is a useful research compound. Its molecular formula is C51H82FeN13O19 and its molecular weight is 1237.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Ferrocin A has shown promising results in the fight against various cancers. Its mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation through multiple pathways.

Case Studies:

- T-Cell Acute Lymphoblastic Leukemia (T-ALL): Novel ferrocene derivatives, including this compound, were tested against T-ALL cell lines. Compounds F1 and F3 exhibited potent cytotoxicity against Jurkat cells, with mechanisms involving mitochondrial pathways and ROS generation. These compounds also arrested the cell cycle at the G0/G1 phase via the PI3K/Akt/mTOR signaling pathway, indicating their potential as therapeutic agents for T-ALL .

- Breast Cancer: Research has demonstrated that this compound derivatives can target hormone-dependent breast cancer cell lines (MCF-7) more effectively than traditional chemotherapeutics like doxorubicin. The IC50 value of these derivatives was found to be significantly lower than that of conventional treatments, showcasing their potential as selective anticancer agents .

| Compound | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| F1 | T-ALL | Low | Apoptosis via ROS |

| F3 | T-ALL | Low | Cell cycle arrest |

| This compound | Breast Cancer | Lower than doxorubicin | Hormone receptor targeting |

Antimicrobial Properties

This compound and its derivatives have been evaluated for their antimicrobial efficacy against various pathogens, including bacteria and fungi.

Case Studies:

- Bacterial Infections: Several studies have reported that ferrocenyl compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial membranes and interference with metabolic processes .

- Fungal Infections: Ferrocene derivatives have also shown antifungal properties, particularly against Candida albicans. The compounds disrupt fungal cell wall synthesis, leading to increased cell permeability and eventual cell death .

Viral Infections

Recent studies have highlighted the potential of this compound in combating viral infections, including its efficacy against SARS-CoV-2.

Case Studies:

- SARS-CoV-2 Inhibition: Computational studies indicated that this compound derivatives could effectively inhibit the main protease (6LU7) of SARS-CoV-2. The binding energies of these compounds were comparable to those of established antiviral drugs like remdesivir, suggesting their potential as therapeutic agents against COVID-19 .

| Compound | Virus | Mechanism | Binding Energy Comparison |

|---|---|---|---|

| This compound Derivative | SARS-CoV-2 | Protease inhibition | Comparable to remdesivir |

Other Applications

Beyond its medicinal uses, this compound has applications in materials science and electrochemistry due to its redox properties.

Applications:

- Materials Science: Ferrocenyl compounds are utilized in the development of redox-active polymers and nanomaterials for drug delivery systems. Their stability in aqueous environments makes them suitable for biomedical applications .

- Electrochemistry: The electrochemical properties of this compound allow it to be used in sensors for detecting biological molecules, enhancing the sensitivity and specificity of diagnostic tools .

Propiedades

Número CAS |

114550-08-2 |

|---|---|

Fórmula molecular |

C51H82FeN13O19 |

Peso molecular |

1237.1 g/mol |

Nombre IUPAC |

iron(3+);(E)-N-[6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide |

InChI |

InChI=1S/C51H82N13O19.Fe/c1-8-9-10-11-12-13-14-21-40(69)57-39-29-83-43(72)27-54-46(74)35(18-15-22-62(80)32(5)66)56-41(70)25-52-45(73)31(4)55-48(76)37(20-17-24-64(82)34(7)68)59-49(77)38(28-65)60-51(79)44(30(2)3)61-42(71)26-53-47(75)36(58-50(39)78)19-16-23-63(81)33(6)67;/h13-14,30-31,35-39,44,65H,8-12,15-29H2,1-7H3,(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,70)(H,57,69)(H,58,78)(H,59,77)(H,60,79)(H,61,71);/q-3;+3/b14-13+; |

Clave InChI |

NFEHNCXMXVNUPC-IERUDJENSA-N |

SMILES |

CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

SMILES isomérico |

CCCCCC/C=C/CC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

SMILES canónico |

CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

Sinónimos |

ferrocin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.